2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fluoropyrimidine core, which is known for its significance in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with 4-cyclopropanecarbonylpiperazine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
- 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one
Uniqueness
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine is unique due to its specific combination of a fluoropyrimidine core and a cyclopropanecarbonylpiperazine moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclopropyl-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZEBPIVYPKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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